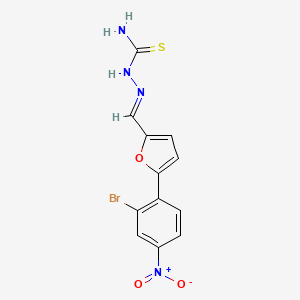![molecular formula C20H17N3O7S2 B3912297 4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 3-nitrobenzenesulfonate](/img/structure/B3912297.png)
4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 3-nitrobenzenesulfonate
Übersicht
Beschreibung
4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 3-nitrobenzenesulfonate, also known as Methylthioninium chloride (MTC), is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTC is a redox-active dye that can be used as a selective electron acceptor in a variety of biochemical and physiological assays.
Wissenschaftliche Forschungsanwendungen
MTC has been used in a variety of scientific research applications. It is commonly used as a redox-active dye in biochemical and physiological assays to measure electron transfer reactions. MTC has also been used as a fluorescent probe to study protein-protein interactions and to detect reactive oxygen species in cells. Additionally, MTC has been used as a potential therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Wirkmechanismus
MTC acts as a redox-active dye by accepting electrons from other molecules. It has a high affinity for electron-donating molecules, such as NADH and NADPH. MTC can also undergo reversible oxidation and reduction reactions, which allows it to act as a mediator in electron transfer reactions. In addition, MTC has been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
MTC has been shown to have a variety of biochemical and physiological effects. It can act as a potent antioxidant, scavenging reactive oxygen species and protecting cells from oxidative stress. MTC has also been shown to modulate the activity of enzymes involved in the metabolism of neurotransmitters, such as acetylcholine and dopamine. Additionally, MTC has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using MTC in lab experiments is its high selectivity for electron-donating molecules. This allows for precise measurements of electron transfer reactions. Additionally, MTC is relatively stable and can be used in a variety of experimental conditions. However, one limitation of using MTC is its potential toxicity at high concentrations. Careful dosing and handling are required to ensure the safety of experimental subjects.
Zukünftige Richtungen
There are many potential future directions for research on MTC. One area of interest is the development of MTC-based therapies for neurodegenerative diseases, such as Alzheimer's disease. Additionally, MTC could be used as a diagnostic tool for the detection of oxidative stress and other pathologies. Further studies are also needed to fully understand the mechanism of action of MTC and its potential applications in a variety of scientific research fields.
Eigenschaften
IUPAC Name |
[4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-nitrobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O7S2/c1-15-5-11-19(12-6-15)31(26,27)22-21-14-16-7-9-18(10-8-16)30-32(28,29)20-4-2-3-17(13-20)23(24)25/h2-14,22H,1H3/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFWDUMFCGFXSL-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-nitrobenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B3912215.png)
![4-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3912227.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B3912232.png)
![N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide](/img/structure/B3912238.png)
![N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]glycine](/img/structure/B3912248.png)
![1-(2-fluoro-5-methyl-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3912253.png)

![5-{5-[2-(anilinocarbonothioyl)carbonohydrazonoyl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B3912263.png)
![N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]methionine](/img/structure/B3912270.png)
![N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]glycine](/img/structure/B3912278.png)
![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-bromobenzamide](/img/structure/B3912283.png)

![3-[(4-bromo-3-methylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B3912308.png)
